

2-Methoxyisonicotinonitrile basic properties

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Compound of Interest

Compound Name: **2-Methoxyisonicotinonitrile**

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An In-depth Technical Guide to **2-Methoxyisonicotinonitrile** for Drug Discovery Professionals

Executive Summary

2-Methoxyisonicotinonitrile, also known as 2-methoxy-4-cyanopyridine, is a substituted pyridine derivative that serves as a versatile heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features—a nucleophilic pyridine nitrogen, an electron-donating methoxy group, and an electron-withdrawing nitrile moiety—make it a valuable scaffold for developing novel therapeutic agents. The strategic placement of these functional groups allows for selective chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, reactivity, synthetic applications, and safety considerations for **2-methoxyisonicotinonitrile**, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

2-Methoxyisonicotinonitrile is an organic compound featuring a pyridine ring substituted at the 2-position with a methoxy group and at the 4-position with a nitrile group.^[1] This arrangement of an electron-donating group (methoxy) and an electron-withdrawing group (nitrile) on the pyridine core dictates its chemical behavior and potential for further functionalization.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-methoxy-5-methylpyridine-4-carbonitrile
Synonyms	4-Cyano-2-methoxypyridine
CAS Number	72716-86-0
Molecular Formula	C ₇ H ₆ N ₂ O

| Canonical SMILES | COC1=CC=C(C=N1)C#N |

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	134.14 g/mol	PubChem
LogP	1.56	[2]
Hydrogen Bond Acceptors	3	[2]

| Appearance | Not specified (typically off-white to yellow solid) | General |

Spectroscopic Profile

Spectroscopic analysis is fundamental to verifying the identity and purity of **2-methoxyisonicotinonitrile**. The combination of its key functional groups gives rise to a distinct spectral fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the primary functional groups. The most diagnostic absorption is the nitrile (C≡N) stretching vibration, which appears as a sharp, medium-intensity band in the 2220-2280 cm⁻¹ region.[3] Other key signals include C-H stretches from the aromatic ring and the methoxy group, as well as C-O stretching from the methoxy ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the substitution pattern of the pyridine ring.[\[4\]](#)

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group and the three aromatic protons on the pyridine ring. The methoxy protons ($-\text{OCH}_3$) would appear as a sharp singlet, typically in the δ 3.9-4.1 ppm range. The aromatic protons will appear as distinct multiplets in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns confirming the 2,4-substitution.
- ^{13}C NMR: The carbon NMR spectrum will show seven distinct resonances corresponding to the seven carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift around δ 115-120 ppm. The methoxy carbon will appear around δ 55-60 ppm, and the remaining five carbons of the pyridine ring will resonate in the δ 110-165 ppm range.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($\text{m/z} = 134.14$).[\[5\]](#) Analysis of the fragmentation pattern can further confirm the structure.

Synthesis and Reactivity

The utility of **2-methoxyisonicotinonitrile** in drug development stems from its predictable reactivity and amenability to diverse synthetic transformations.

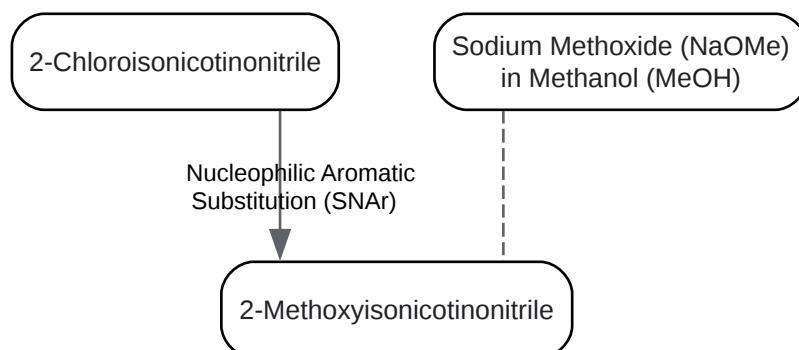
Synthetic Pathways

A common and efficient method for synthesizing **2-methoxyisonicotinonitrile** involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloroisonicotinonitrile or 2-hydroxyisonicotinonitrile. The reaction with sodium methoxide provides a direct route to the desired product.

Protocol: Synthesis from 2-Chloroisonicotinonitrile

- Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroisonicotinonitrile in anhydrous methanol.
- Reagent Addition: Add a solution of sodium methoxide (typically 1.1 to 1.5 equivalents) in methanol dropwise to the reaction mixture at room temperature.

- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Once the starting material is consumed, cool the reaction to room temperature and quench by adding water.
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.



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Caption: Synthetic pathway for **2-methoxyisonicotinonitrile**.

Core Reactivity

The reactivity is governed by the interplay between the pyridine ring and its substituents.

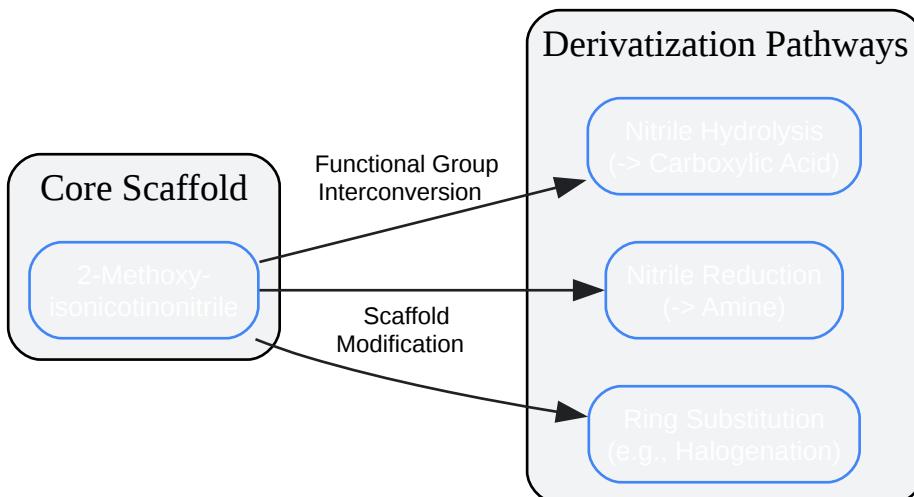
- Nitrile Group: The cyano group is a versatile handle for chemical modification. It can be:
 - Hydrolyzed under acidic or basic conditions to yield 2-methoxyisonicotinic acid.[6]
 - Reduced using reagents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation to form the corresponding aminomethylpyridine.

- Pyridine Ring: The pyridine nitrogen can act as a nucleophile or a coordination site for metal ions.^[1] The ring itself can undergo substitution reactions, with the methoxy group acting as an activating, ortho-para directing group and the nitrile as a deactivating, meta-directing group. This electronic push-pull relationship makes positions 3 and 5 susceptible to nucleophilic attack and position 6 susceptible to electrophilic attack.
- Methoxy Group: While generally stable, the methoxy group can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding 2-hydroxypyridine (pyridone) derivative.^[7]

Applications in Medicinal Chemistry and Drug Development

The methoxy group is a common substituent in drug molecules, often introduced to improve metabolic stability, enhance binding affinity, or modulate physicochemical properties.^[8] **2-Methoxyisonicotinonitrile** serves as an excellent starting point for building more complex molecules. The nitrile can be elaborated into various functional groups, such as tetrazoles or amides, which are prevalent in drug candidates.

This scaffold is particularly useful for generating libraries of compounds for high-throughput screening (HTS).^[9] By modifying the functional groups or the pyridine ring itself, chemists can systematically explore structure-activity relationships (SAR) to optimize lead compounds.



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Caption: Derivatization potential of the core scaffold.

Safety, Handling, and Storage

As a chemical intermediate, **2-methoxyisonicotinonitrile** requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, data from structurally similar compounds indicate that it should be treated as potentially harmful.

Hazards Identification:

- Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[10]
- Irritation: May cause skin, eye, and respiratory irritation.[11][12]

Protocol: Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10]
- Personal Protective Equipment:
 - Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
 - Eye Protection: Use safety glasses with side shields or chemical goggles.
 - Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
- Handling Procedures:
 - Avoid generating dust.
 - Wash hands thoroughly after handling.[11]
 - Keep away from heat, sparks, and open flames.
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[10]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[11]

Conclusion

2-Methoxyisonicotinonitrile is a high-value building block for drug discovery and development. Its well-defined physicochemical properties, predictable reactivity, and versatile functional groups provide medicinal chemists with a powerful tool for constructing novel molecular architectures. A thorough understanding of its spectroscopic profile, synthetic accessibility, and handling requirements is essential for its effective and safe utilization in the pursuit of new therapeutic agents.

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